tert-butyl N-(2-azaspiro[3.5]nonan-7-ylmethyl)carbamate hydrochloride is a chemical compound with significant relevance in medicinal chemistry and organic synthesis. It is classified as a carbamate, which is a type of organic compound containing the functional group derived from carbamic acid. The compound has a molecular formula of and a molecular weight of approximately 290.83 g/mol, with a CAS number of 2832710-33-3 for its hydrochloride form .
This compound is primarily utilized as a building block in the synthesis of biologically active molecules, particularly in the development of pharmaceuticals targeting various neurological conditions due to its structural characteristics that facilitate interaction with biological systems.
The synthesis of tert-butyl N-(2-azaspiro[3.5]nonan-7-ylmethyl)carbamate hydrochloride typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to optimize yield and purity.
The molecular structure of tert-butyl N-(2-azaspiro[3.5]nonan-7-ylmethyl)carbamate hydrochloride features a complex arrangement typical of spirocyclic compounds:
The InChI key for this compound is KWNIJIQOTYZDGU-UHFFFAOYSA-N, and its structural representation can be denoted by SMILES notation: O=C(OC(C)(C)C)NCC(CC1)CCC21CNC2.[H]Cl .
tert-butyl N-(2-azaspiro[3.5]nonan-7-ylmethyl)carbamate hydrochloride can participate in various chemical reactions:
These reactions are essential for modifying the compound's structure to enhance biological activity or tailor it for specific applications.
The mechanism of action for tert-butyl N-(2-azaspiro[3.5]nonan-7-ylmethyl)carbamate hydrochloride primarily involves its interaction with biological targets such as receptors or enzymes:
These interactions contribute to its potential therapeutic effects in treating neurological disorders.
The physical and chemical properties of tert-butyl N-(2-azaspiro[3.5]nonan-7-ylmethyl)carbamate hydrochloride are critical for its handling and application:
Relevant data includes:
tert-butyl N-(2-azaspiro[3.5]nonan-7-ylmethyl)carbamate hydrochloride finds applications primarily in scientific research:
CAS No.: 15978-08-2
CAS No.: 21871-10-3
CAS No.:
CAS No.: 1576-86-9
CAS No.: